molecular formula C25H23FN2O3 B242493 1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione

1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione

Numéro de catalogue: B242493
Poids moléculaire: 418.5 g/mol
Clé InChI: LUQZLBMBNDHPJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as TAK-659, is a small molecule drug that belongs to the class of piperazine derivatives. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited, a Japanese pharmaceutical company. TAK-659 has been found to exhibit potent inhibitory activity against several kinases, making it a promising candidate for the treatment of various diseases.

Mécanisme D'action

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways that regulate immune response and cell proliferation. By inhibiting these kinases, TAK-659 can modulate the activity of immune cells, such as B-cells and T-cells, and reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune response and cell proliferation. It has been found to modulate the activity of immune cells, reduce the production of pro-inflammatory cytokines, and inhibit the proliferation of cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, ITK, and JAK3 kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. TAK-659 also has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, TAK-659 has some limitations for use in laboratory experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues and target specific cells. Additionally, TAK-659 may have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, which are characterized by aberrant immune responses. TAK-659 may also have potential as a cancer therapy, as it has been shown to inhibit the proliferation of cancer cells. Further research is needed to fully elucidate the mechanism of action and potential therapeutic applications of TAK-659. Additionally, the development of more potent and selective inhibitors of BTK, ITK, and JAK3 kinases may provide new opportunities for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with 2-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This is then reacted with 4-methoxyphenylhydrazine to form the hydrazone, which is cyclized using acetic anhydride and triethylamine to give the piperazine derivative, TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3), which are involved in the regulation of immune response and cell proliferation.

Propriétés

Formule moléculaire

C25H23FN2O3

Poids moléculaire

418.5 g/mol

Nom IUPAC

1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C25H23FN2O3/c1-16-7-6-10-21(17(16)2)27-15-23(29)28(22-9-5-4-8-20(22)26)24(25(27)30)18-11-13-19(31-3)14-12-18/h4-14,24H,15H2,1-3H3

Clé InChI

LUQZLBMBNDHPJD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C

SMILES canonique

CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.